molecular formula C21H18FN5O2S B2380128 N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 922842-45-3

N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2380128
CAS No.: 922842-45-3
M. Wt: 423.47
InChI Key: ABFDIYZNPMCLRB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thioacetamide group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with thioacetic acid or its derivatives under suitable conditions.

    Attachment of the 4-fluorobenzyl group: This is usually done via nucleophilic substitution reactions using 4-fluorobenzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the thioacetamide to an amine.

    Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
  • N-(4-methylbenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Uniqueness

N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can influence the compound’s lipophilicity and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-3-2-4-16(9-13)27-19-17(11-24-27)20(29)26-21(25-19)30-12-18(28)23-10-14-5-7-15(22)8-6-14/h2-9,11H,10,12H2,1H3,(H,23,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFDIYZNPMCLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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